molecular formula C7H14N2O4S B2576988 2-(4-Methanesulfonylpiperazin-1-yl)acetic acid CAS No. 939756-87-3

2-(4-Methanesulfonylpiperazin-1-yl)acetic acid

Cat. No. B2576988
M. Wt: 222.26
InChI Key: ASTVJVUMCHLFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methanesulfonylpiperazin-1-yl)acetic acid is a chemical compound used in scientific research. It has a molecular formula of C7H14N2O4S and a molecular weight of 222.26 .


Molecular Structure Analysis

The molecular structure of 2-(4-Methanesulfonylpiperazin-1-yl)acetic acid consists of seven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom .

Scientific Research Applications

1. Catalysis in Synthesis of Acetic Acid Methanesulfonic acid is noted for its catalytic role in the synthesis of acetic acid from methane, a process that involves oxidative condensation and exhibits a dependency on reaction conditions such as CH4 and O2 partial pressures. The significance of this catalytic process is underscored by the industrial importance of acetic acid as a petrochemical. The reaction mechanism involves methane activation by Pd(OSO3H)2 to form (CH3)Pd(OSO3H) and subsequent steps leading to acetic acid production, highlighting the crucial role of methanesulfonic acid in the industrial synthesis of acetic acid from methane (Periana et al., 2003; Zerella et al., 2006).

2. Catalysis in Organic Synthesis Methanesulfonic acid demonstrates its utility in organic synthesis through its role as a catalyst in various reactions. For instance, it catalyzes the chemoselective diacetylation of aldehydes with acetic anhydride under room temperature and solvent-free conditions. The catalyst can be recovered and reused multiple times, showcasing its efficiency and sustainability in organic synthesis processes (Wang et al., 2008). Furthermore, it facilitates the one-pot synthesis of 2-substituted benzoxazoles, proving its versatility and effectiveness in catalyzing complex organic transformations (Kumar et al., 2008).

3. Role in Oxygen Atom Transfer Catalysis Methanesulfonic acid-based ligands are integral in oxygen atom transfer catalysis. Complexes derived from these ligands serve as mimics of dimethyl sulfoxide reductase, playing a pivotal role in catalytic processes involving oxygen atom transfer. This demonstrates the potential of methanesulfonic acid derivatives in modeling and facilitating enzymatic reactions, contributing to our understanding and application of catalysis in biochemical processes (Paul et al., 2016).

4. Synthesis of Energetic Materials Methanesulfonic acid derivatives are instrumental in the synthesis of energetic materials, such as salts based on nitroiminotetrazole-containing acetic acid. These materials have been characterized extensively and demonstrate significant potential in various applications due to their energetic properties. The synthesis and study of these materials highlight the role of methanesulfonic acid derivatives in the development of advanced materials with specific energetic characteristics (Joo et al., 2012).

properties

IUPAC Name

2-(4-methylsulfonylpiperazin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4S/c1-14(12,13)9-4-2-8(3-5-9)6-7(10)11/h2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTVJVUMCHLFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methanesulfonylpiperazin-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.